molecular formula C19H21N3S B5605411 1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B5605411
M. Wt: 323.5 g/mol
InChI Key: MFKDOFIVZBFSLZ-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole moiety is known to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which could play a role in its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of a thiourea group.

    1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]guanidine: Contains a guanidine group instead of a thiourea group.

    1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]carbamate: Features a carbamate group instead of a thiourea group.

Uniqueness

The presence of both the dimethylphenyl and indole groups in 1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-9-14(2)11-16(10-13)22-19(23)20-8-7-15-12-21-18-6-4-3-5-17(15)18/h3-6,9-12,21H,7-8H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKDOFIVZBFSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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